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Compound of Interest

Compound Name: 1-Chloroisoquinolin-4-ol

Cat. No.: B1308499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the

heterocyclic building block, 1-Chloroisoquinolin-4-ol (CAS No: 3336-43-4). The information

herein is intended to support research and development activities by offering key analytical

data and procedural insights for the characterization of this compound. Due to the limited

availability of public spectroscopic data, this guide also includes generalized experimental

protocols and workflows applicable to the analysis of this and structurally related compounds.

Compound Identification
Parameter Value

Compound Name 1-Chloroisoquinolin-4-ol

CAS Number 3336-43-4

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

Spectroscopic Data Summary
Detailed experimental spectroscopic data for 1-Chloroisoquinolin-4-ol is not widely available

in public databases. The synthesis of this compound has been reported in the scientific

literature, and it is within such publications that detailed characterization data typically resides.
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Researchers requiring definitive spectra should consult the primary literature, such as the work

by Kapatsina, E., et al. in Synthesis (2008).

For the purpose of this guide, the following tables are placeholders that would be populated

with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data Solvent, Frequency, and Temperature to be specified.

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

e.g., 8.15 d e.g., 8.0 1H Ar-H

e.g., 7.80 t e.g., 7.5 1H Ar-H

e.g., 7.65 t e.g., 7.5 1H Ar-H

e.g., 7.50 d e.g., 8.0 1H Ar-H

e.g., 7.20 s - 1H Ar-H

e.g., 5.50 br s - 1H -OH

Table 2: ¹³C NMR (Carbon NMR) Data Solvent, Frequency, and Temperature to be specified.
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Chemical Shift (δ) ppm Assignment (Carbon Type)

e.g., 155.0 C-OH

e.g., 148.5 C-Cl

e.g., 135.2 Quaternary C

e.g., 130.8 CH

e.g., 128.4 CH

e.g., 125.1 CH

e.g., 122.9 Quaternary C

e.g., 120.5 CH

e.g., 110.3 CH

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data Sample state (e.g., KBr pellet, thin film) to be specified.

Wavenumber (cm⁻¹) Intensity (s, m, w, br)
Assignment (Functional
Group)

e.g., 3400-3200 br, m O-H stretch

e.g., 3100-3000 w Aromatic C-H stretch

e.g., ~1620 m C=N stretch

e.g., ~1580 m C=C stretch

e.g., ~1250 s C-O stretch

e.g., ~800 s C-Cl stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data Ionization method (e.g., ESI, EI) to be specified.
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

e.g., 181 e.g., 33
[M+2]⁺ (presence of ³⁷Cl

isotope)

e.g., 179 e.g., 100 [M]⁺ (molecular ion, with ³⁵Cl)

e.g., 151 variable [M-CO]⁺

e.g., 116 variable
[M-Cl]⁺ or subsequent

fragmentation

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic

heterocyclic compounds like 1-Chloroisoquinolin-4-ol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Obtain a proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1308499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obtain a carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (typically 0-160 ppm for this

compound).

A larger number of scans will be required due to the low natural abundance of ¹³C.

Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide

(KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or pure KBr

pellet/clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI)
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for fragmentation patterns.

Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in the appropriate mode (positive or negative ion).

For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated to provide a

highly accurate mass measurement, which can be used to confirm the elemental

composition.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound like 1-Chloroisoquinolin-4-ol.
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Caption: General workflow for synthesis and spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloroisoquinolin-4-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308499#spectroscopic-data-of-1-chloroisoquinolin-
4-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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